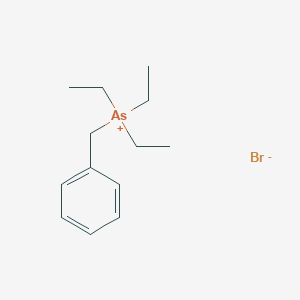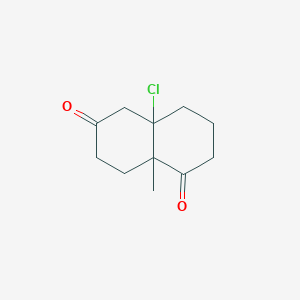
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- is a complex organic compound known for its significant biological activity. It is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products . This compound is notable for its carcinogenic and mutagenic properties, making it a subject of extensive research in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- typically involves multiple steps. The process begins with the oxidation of benzo[a]pyrene to introduce an epoxide group at the 7,8-position. This is followed by hydration to form a vicinal diol, and finally, another epoxide group is introduced at the 9,10-position . The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential health hazards. when produced, it is typically synthesized in controlled laboratory environments using advanced chemical techniques and equipment to ensure safety and precision .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive intermediates.
Reduction: Reduction reactions can convert the epoxide groups to less reactive alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields diols .
Applications De Recherche Scientifique
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: The compound is studied for its interactions with DNA and its role in mutagenesis and carcinogenesis.
Mécanisme D'action
The mechanism of action of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- involves its interaction with DNA. The compound binds to the N2 atom of a guanine nucleobase, causing distortion of the DNA double helix through intercalation of the pyrene moiety between base pairs . This intercalation can lead to replication errors, mutations, and ultimately, carcinogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: Another derivative of benzo[a]pyrene with similar carcinogenic properties.
7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide: A related compound with mutagenic activity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- is unique due to its specific structure, which includes multiple epoxide and diol functionalities. This structure contributes to its high reactivity and potent biological effects, distinguishing it from other PAH derivatives .
Propriétés
Numéro CAS |
63528-87-0 |
|---|---|
Formule moléculaire |
C20H12O3 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),6,9,11,13(21),14,16,18-nonaene-6,7-diol |
InChI |
InChI=1S/C20H12O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,19-22H |
Clé InChI |
OKMMPIIEAWVGFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(=C5O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)




![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)


![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)


